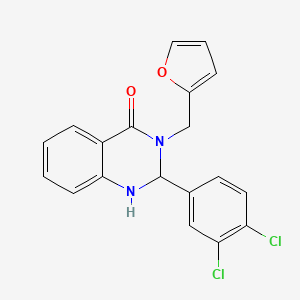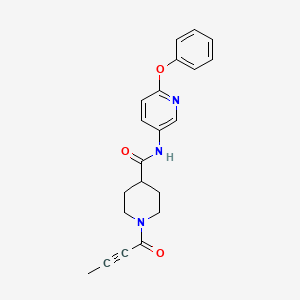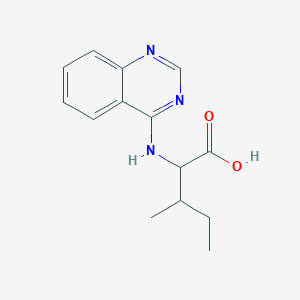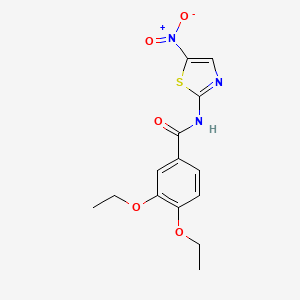
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor protein that plays a vital role in cell proliferation, differentiation, and survival. PD153035 has been extensively studied for its potential use in cancer therapy due to its ability to inhibit EGFR signaling.
Mechanism of Action
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone exerts its anti-cancer effects by specifically targeting EGFR. It binds to the ATP binding site of the receptor, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a potent anti-cancer effect in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a potent and specific inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer. However, its use is limited by its low solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in cancer therapy. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, allowing for more personalized cancer therapy. Additionally, the use of 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone in combination with other targeted therapies or immunotherapies is an area of active research.
Synthesis Methods
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the formation of a quinazoline ring followed by the introduction of the furanyl and dichlorophenyl substituents. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 2-(3,4-dichlorophenyl)-3-(2-furylmethyl)-2,3-dihydro-4(1H)-quinazolinone has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-8-7-12(10-16(15)21)18-22-17-6-2-1-5-14(17)19(24)23(18)11-13-4-3-9-25-13/h1-10,18,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRPMWGWRQJZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=C(C=C3)Cl)Cl)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4987361.png)
![17-(2-methoxyphenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4987365.png)

![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)


![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-(4-isopropylbenzyl)-2-nitroaniline](/img/structure/B4987447.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)